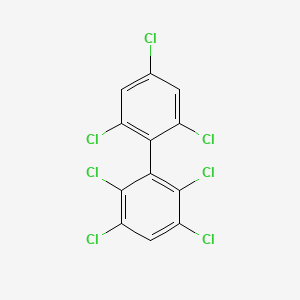

2,2',3,4',5,6,6'-Heptachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(14)9(6(15)2-4)10-11(18)7(16)3-8(17)12(10)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTJWDQKGUNSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074242 | |

| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74487-85-7 | |

| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074487857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47B96QG19H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,4 ,5,6,6 Heptachlorobiphenyl

Anthropogenic Sources and Environmental Release Pathways

The primary route of entry for 2,2',3,4',5,6,6'-Heptachlorobiphenyl into the environment is through human activities. Historically, its main source was its inclusion in commercial polychlorinated biphenyl (B1667301) (PCB) mixtures, such as various Aroclors. These mixtures were extensively used in a range of industrial applications, including as dielectric fluids in transformers and capacitors, as heat transfer fluids, and as plasticizers in paints and sealants. Although the production of PCBs was banned in many countries in the 1970s, these legacy applications continue to be a significant source of release through leaks, improper disposal, and volatilization from old equipment and materials.

In addition to its intentional production as part of PCB mixtures, this compound can also be formed and released unintentionally from several industrial and combustion processes. These unintentional sources include waste incineration, metallurgical industries, and the production of certain pigments and dyes.

Once released, this compound enters a complex cycle of transport and deposition, moving between different environmental compartments and leading to its global distribution.

Global and Regional Distribution Patterns in Contaminated Matrices

As a result of its persistence and mobility, this compound has been detected in a wide array of environmental matrices across the globe, from industrialized urban centers to remote polar regions. Its presence in air, water, sediment, soil, and biota signifies its widespread contamination.

Concentrations of this heptachlorobiphenyl vary significantly depending on proximity to historical and ongoing sources. Urban and industrial areas typically exhibit higher concentrations in all environmental compartments compared to rural and remote locations. However, due to atmospheric transport, even pristine environments are not immune to its presence.

Below are tables summarizing reported concentrations of this compound in various environmental matrices from different regions. It is important to note that data for this specific congener can be limited, and concentrations are often reported as part of a larger suite of PCB congeners.

Table 1: Concentration of this compound in Sediment Samples

| Location | Concentration Range (ng/g dry weight) | Year of Sampling | Reference |

| Lower Rhône River, France | Variable, with total PCB concentrations reaching 281 µg/kg in 1991 | Sediments dated from 1970s to 2000s | nih.govresearchgate.net |

| Urban floodplain, Dar es Salaam, Tanzania | Detected, with total PCB concentrations up to 5.8 ng/g dw in recent sediments | Sediments dated from pre-1962 to 2019 | frontiersin.orgfrontiersin.org |

Note: Data specifically for this compound is often aggregated with other PCBs. The provided data reflects total PCB concentrations where this specific congener is a component.

Partitioning Behavior Across Environmental Compartments

The environmental fate of this compound is governed by its physicochemical properties, which dictate how it partitions between air, water, soil, and living organisms. Key properties include its low water solubility, high octanol-water partition coefficient (Kow), and moderate vapor pressure.

The computed XLogP3 value, a proxy for the logarithm of the octanol-water partition coefficient (logKow), for this compound is 7.1. epa.govnih.govnih.gov This high value indicates a strong tendency to partition from water into fatty tissues of organisms and to adsorb to organic matter in soil and sediment.

Atmospheric Transport and Deposition Mechanisms

Due to its semi-volatile nature, this compound can be transported long distances in the atmosphere. It can exist in the atmosphere in both the gas phase and sorbed to airborne particulate matter. The partitioning between these two phases is influenced by temperature, with higher temperatures favoring the gas phase.

Atmospheric deposition occurs through both wet and dry processes. Wet deposition involves the removal of the compound from the atmosphere by precipitation (rain and snow). Dry deposition includes the settling of particulate matter to which the compound is adsorbed and the direct transfer of the gaseous form to surfaces. This long-range atmospheric transport is the primary mechanism for the contamination of remote ecosystems.

Aquatic Systems: Water Column and Sediment Interactions

In aquatic environments, the low water solubility and high hydrophobicity of this compound lead to its strong association with suspended particles and bottom sediments. Consequently, concentrations in the water column are generally low, while sediments act as a major sink and long-term reservoir for this compound.

Resuspension of contaminated sediments due to natural events (e.g., storms, high river flows) or human activities (e.g., dredging) can reintroduce this compound into the water column, making it available for uptake by aquatic organisms. The partitioning between the dissolved phase and particulate matter in the water column is a critical factor in its bioavailability.

Terrestrial Systems: Soil and Vegetation Accumulation Dynamics

In terrestrial ecosystems, this compound is primarily introduced through atmospheric deposition. Its high affinity for organic matter results in its strong binding to soil particles, leading to its persistence in the topsoil layers. The organic carbon content of the soil is a key factor influencing its retention.

Vegetation can accumulate this compound through several pathways. Root uptake from contaminated soil can occur, although the high sorption to soil organic matter can limit this process. More significantly, atmospheric deposition onto the surfaces of leaves and other plant parts is a major route of contamination. The waxy cuticle of plant leaves can be an effective trap for airborne lipophilic compounds like this heptachlorobiphenyl.

Spatial and Temporal Trends in Environmental Concentrations of this compound

The spatial trends of this compound generally show a gradient of decreasing concentrations from source areas to more remote regions. Hotspots of contamination are often found in and around industrial and urban areas with a history of PCB use and disposal. Aquatic sediments in particular can map the historical pollution patterns downstream from these sources.

Temporal trends, reconstructed from dated sediment cores and long-term monitoring programs, generally show an increase in PCB concentrations from the mid-20th century, peaking in the 1970s and 1980s, followed by a decline after the implementation of bans on their production and use. nih.govresearchgate.net For instance, sediment cores from the Rhône River in France show peak PCB concentrations in the 1970s at upstream sites, with a later peak in the early 1990s at downstream locations, reflecting the transport and deposition of contaminated sediments over time. nih.govresearchgate.net

However, in some developing regions, the peak concentrations may have occurred later, and in some cases, may still be increasing due to ongoing releases from old equipment and improper waste management. frontiersin.orgfrontiersin.org A study of a dated sediment core from an urban floodplain in Tanzania revealed that the highest concentrations of several PCB congeners, including PCB-180 (a structurally similar heptachlorobiphenyl), were found in the most recent sediment layers, indicating a different temporal trend compared to many industrialized nations. frontiersin.orgfrontiersin.org This highlights the complex and varied global picture of PCB contamination.

Environmental Fate and Transformation of 2,2 ,3,4 ,5,6,6 Heptachlorobiphenyl

Persistence and Environmental Half-Life Considerations

The high number of chlorine atoms in 2,2',3,4',5,6,6'-Heptachlorobiphenyl contributes significantly to its chemical stability and persistence in the environment. researchgate.net Like other highly chlorinated PCBs, it has low water solubility and a strong tendency to adsorb to soil, sediments, and particulate matter. epa.govnih.gov This sorption behavior limits its mobility but also sequesters it in environmental compartments where it can persist for extended periods.

Due to its recalcitrant nature, specific half-life data for PCB 188 is not widely available. However, estimates for heptachlorobiphenyls as a group indicate a very long persistence. In a five-year field study involving sludge-amended farmland, various PCB isomers with high chlorine content remained stable over the entire period. epa.gov Based on analogies to other heptachlorobiphenyl isomers from this study, the environmental half-life in soil is estimated to be in the range of several years to potentially much longer. epa.gov

Table 1: Estimated Environmental Half-Life for Heptachlorobiphenyls

| Environmental Compartment | Half-Life Range (Low Estimate) | Half-Life Range (High Estimate) | Basis of Estimate |

|---|---|---|---|

| Soil | 3.92 years | >5 years | Analogy to other heptachlorobiphenyl isomers in a 5-year field study. epa.gov |

Biotic Degradation Mechanisms

Biotic degradation relies on the metabolic activities of microorganisms. For PCBs, the effectiveness of biodegradation is highly dependent on the degree of chlorination and the specific congener structure.

This dechlorination is a stepwise process, often slow, and the specific chlorine atoms that are removed depend on the microbial populations present. researchgate.net For instance, some microbial consortia preferentially remove chlorine atoms from the meta and para positions, while others target ortho-position chlorines. researchgate.netnih.gov The products of this transformation are less-chlorinated congeners, which may then be susceptible to other degradation pathways. Genera such as Dehalococcoides have been implicated in the dechlorination of PCBs in the environment. researchgate.net

Highly chlorinated biphenyls, including heptachlorobiphenyls like PCB 188, are exceptionally resistant to biodegradation, particularly under aerobic conditions. nih.govnih.gov Several structural factors contribute to this recalcitrance:

High Degree of Chlorination: There is a well-established inverse relationship between the number of chlorine atoms and the rate of aerobic biodegradation. nih.gov PCBs with more than four chlorines are significantly less susceptible to degradation by aerobic bacteria. nih.gov

Steric Hindrance: The aerobic degradation pathway typically involves an initial attack on the biphenyl (B1667301) rings by dioxygenase enzymes. researchgate.net The presence of numerous, bulky chlorine atoms, especially at the ortho positions (2, 2', 6, 6'), sterically hinders the enzyme's ability to access and cleave the biphenyl rings. nih.gov PCBs with two chlorines on the ortho position of a single ring (e.g., 2,6-) or on both rings (e.g., 2,2'-) exhibit very poor degradability. nih.gov PCB 188 contains both of these highly hindering substitution patterns (2,6- and 2',6'-).

Low Bioavailability: The strong sorption of highly chlorinated PCBs to sediment and soil particles reduces their concentration in the aqueous phase, making them less available to microorganisms for uptake and transformation. nih.gov

Because of these factors, this compound is considered to be highly recalcitrant, persisting in the environment for very long periods with minimal breakdown from native microbial populations. nih.gov

Bioavailability Dynamics in Complex Environmental Matrices

The bioavailability of the persistent organic pollutant this compound, also known as PCB 188, in complex environmental matrices such as soil, sediment, and water is a critical determinant of its potential for bioaccumulation and subsequent risk to ecosystems. Bioavailability, which refers to the fraction of a chemical in the environment that is available for uptake by organisms, is governed by a complex interplay of the compound's physicochemical properties and the characteristics of the surrounding environmental matrix.

As a highly chlorinated PCB, this compound exhibits strong lipophilicity, meaning it has a high affinity for fatty tissues and organic matter. This property significantly influences its partitioning behavior in the environment. In soil and sediment, the bioavailability of this compound is largely controlled by its sorption to organic carbon. researchgate.netresearchgate.net Generally, soils and sediments with higher organic carbon content will more strongly bind the compound, thereby reducing its concentration in the pore water and limiting its availability for uptake by organisms. researchgate.netresearchgate.net The relationship between the organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partition coefficient (Kow) for PCBs is well-established, with a high linear correlation. researchgate.net This indicates that the strong tendency of this compound to partition into organic phases, as indicated by its high Kow, will result in strong sorption to organic matter in soil and sediment.

The transfer of sediment-bound contaminants to aquatic organisms is often evaluated using the Biota-Sediment Accumulation Factor (BSAF). uu.nl The BSAF relates the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. researchgate.net For highly chlorinated PCBs, studies have shown that BSAFs can decline as the contaminant concentration in the sediment increases. nih.gov This phenomenon may be due to a decrease in the bioavailability of the PCBs in the pore water at higher sediment concentrations. nih.gov

The uptake of this compound by organisms can occur through various routes, including dermal absorption, ingestion of contaminated soil or sediment, and consumption of contaminated food. nih.govnih.gov In aquatic environments, the concentration of the compound freely dissolved in the water column is a key factor for bioaccumulation in organisms like fish and mussels. nih.gov However, for benthic organisms, which live in or on the sediment, both direct contact with and ingestion of contaminated sediment are significant exposure pathways. researchgate.netnih.gov

Research on the bioaccumulation of PCBs in various organisms highlights the complexity of these processes. For instance, studies on the oligochaete Lumbriculus variegatus have been used to assess the bioavailability of PCBs from field-collected sediments. nih.gov Such studies help in understanding how the characteristics of the sediment, such as organic carbon content and the presence of other materials like black carbon, can influence the uptake of specific PCB congeners. nih.gov Similarly, the role of earthworms in terrestrial ecosystems in altering the bioavailability and promoting the bioremediation of PCBs has been investigated. lakecleanup.comamazonaws.com Earthworms can influence the dispersal of PCB-degrading microorganisms and modify the soil structure, which in turn can affect the availability of the compounds for microbial degradation. lakecleanup.comamazonaws.com

Modeling approaches are also employed to predict the bioavailability and bioaccumulation of PCBs. These models can couple the geochemical properties of the sediment with the biological parameters of the organism to estimate uptake and accumulation. nih.gov For example, mass transfer models can account for processes like intraparticle mass transfer, desorption from different particle types, and uptake through different routes (e.g., dermal absorption and sediment ingestion) to predict bioaccumulation in benthic invertebrates. nih.gov

Factors Influencing the Bioavailability of this compound

| Factor | Influence on Bioavailability | Relevant Environmental Matrix | Key Research Findings |

|---|---|---|---|

| Organic Carbon Content | Decreases bioavailability due to strong sorption. researchgate.netresearchgate.net | Soil, Sediment | A high linear correlation exists between the organic carbon-water partitioning coefficient (Koc) and the octanol-water partition coefficient (Kow) for PCBs. researchgate.net |

| Lipid Content of Organism | Increases accumulation as the compound is lipophilic. nih.gov | Biota (e.g., fish, invertebrates) | Bioaccumulation is often expressed on a lipid-normalized basis to account for this variability. researchgate.net |

| Sediment Contaminant Concentration | Can lead to a decrease in the Biota-Sediment Accumulation Factor (BSAF) at higher concentrations for highly chlorinated PCBs. nih.gov | Sediment | This may be caused by reduced bioavailability in pore water at higher sediment concentrations. nih.gov |

| Organism Feeding Strategy | Determines the primary route of uptake (e.g., filter-feeding, deposit-feeding). ontario.ca | Aquatic and Terrestrial Ecosystems | Benthic organisms are exposed through direct contact and ingestion of sediment. nih.gov |

Bioaccumulation Parameters for Polychlorinated Biphenyls

| Parameter | Definition | Relevance to this compound |

|---|---|---|

| Biota-Sediment Accumulation Factor (BSAF) | Ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. researchgate.net | Used to evaluate the transfer of the compound from sediment to aquatic and benthic organisms. uu.nl |

| Organic Carbon-Water Partitioning Coefficient (Koc) | Ratio of the concentration of a chemical sorbed to organic carbon in soil or sediment to its concentration in the aqueous phase at equilibrium. researchgate.net | Indicates the tendency of the compound to bind to soil and sediment, thereby reducing its bioavailability. researchgate.netresearchgate.net |

| Octanol-Water Partition Coefficient (Kow) | Ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. | A high Kow value for this compound indicates strong lipophilicity and a high potential for bioaccumulation. researchgate.net |

Bioaccumulation and Trophic Transfer of this compound

The compound this compound, also identified as PCB congener 187, is a member of the polychlorinated biphenyl (PCB) group of persistent organic pollutants. Due to its chemical stability and lipophilic nature, it is resistant to environmental degradation and tends to accumulate in the fatty tissues of living organisms. epa.gov This article explores the bioaccumulation and trophic transfer of this specific heptachlorobiphenyl, detailing its movement and concentration within ecosystems.

Metabolism and Biotransformation of 2,2 ,3,4 ,5,6,6 Heptachlorobiphenyl in Organisms

Enantioselective Metabolism of Chiral Heptachlorobiphenyl Congeners

Due to restricted rotation around the biphenyl (B1667301) bond, caused by the presence of three or more large chlorine atoms at the ortho positions (2, 2', 6, 6'), 2,2',3,4',5,6,6'-Heptachlorobiphenyl (PCB 188) is a chiral compound. It exists as a pair of stable, non-superimposable mirror images called atropisomers or enantiomers. In racemic mixtures, these enantiomers are present in equal amounts.

Biochemical processes in organisms are often stereoselective, and the metabolism of chiral PCBs is no exception. kobe-u.ac.jp Several chiral PCB congeners undergo enantiomeric enrichment in various animal species and humans, which points to enantioselective biotransformation processes. nih.gov This means that one enantiomer is often metabolized at a faster rate than the other, leading to an unequal accumulation of the two forms within the body. kobe-u.ac.jp For instance, studies on other chiral PCBs, such as PCB 136, have shown that after exposure, one enantiomer is often enriched in tissues, indicating a preferential metabolism or disposition of the other. nih.gov This selective processing can be critical, as different enantiomers may exhibit different toxicological profiles. While the principle of enantioselective metabolism is well-established for many chiral PCBs, specific studies detailing the enantiomeric enrichment or preferential metabolism of the this compound atropisomers are not extensively documented in the available literature.

Role of Cytochrome P450 Monooxygenases (CYP) in Biotransformation

The primary step in the biotransformation of PCBs is oxidation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenase enzymes. researchgate.netnih.gov These enzymes are central to the metabolism of a vast array of foreign (xenobiotic) and endogenous compounds. researchgate.net The introduction of a hydroxyl (-OH) group into the PCB molecule by a CYP enzyme increases its water solubility, which is a critical step for its eventual elimination from the body. researchgate.netcdc.gov This metabolic activation is the gateway to forming various metabolites, including hydroxylated PCBs (OH-PCBs), which can then be further conjugated for excretion. researchgate.netcdc.gov

The specific CYP isoforms that metabolize a given PCB congener are determined by its chlorine substitution pattern. For PCBs with multiple ortho-chlorines, like this compound, members of the CYP2B subfamily have been identified as particularly important. kobe-u.ac.jp

Research on the structurally similar chiral heptachlorobiphenyl, CB183 (2,2',3,4,4',5',6-Heptachlorobiphenyl), has shown that it is metabolized by human CYP2B6. kobe-u.ac.jp In contrast, other isoforms like CYP1A2 or CYP3A4 were found to be inactive towards certain chiral PCBs in specific studies. nih.gov This specificity suggests that CYP2B6 is a likely candidate for the metabolism of other ortho-substituted heptachlorobiphenyls such as PCB 188 in humans.

| Enzyme Family | Specific Isoform | Known Role in Metabolism of Ortho-Substituted PCBs |

| Cytochrome P450 | CYP2B6 (Human) | Shown to metabolize chiral heptachlorobiphenyl CB183. kobe-u.ac.jp |

| CYP2B1 (Rat) | Found not to metabolize chiral heptachlorobiphenyl CB183, highlighting species differences. kobe-u.ac.jp |

Significant differences in the metabolic handling of PCBs exist between different species (interspecies) and among individuals of the same species (intraspecies). These variations are often due to differences in the expression levels and specific catalytic activities of CYP isoforms.

A clear example of interspecies differences is seen in the metabolism of the heptachlorobiphenyl congener CB183. In vitro studies have demonstrated that while human CYP2B6 can metabolize both atropisomers of CB183, the rat equivalent, CYP2B1, cannot. kobe-u.ac.jp This difference has been attributed to variations in the size of the substrate-binding cavities of the enzymes between the two species. kobe-u.ac.jp Such findings underscore that data from one species cannot always be directly extrapolated to another. Studies on other PCB congeners have also revealed considerable metabolic differences across species including rats, hamsters, guinea pigs, and monkeys.

Identification and Characterization of Hydroxylated Metabolites (OH-PCBs)

The primary products of CYP-mediated metabolism of this compound are hydroxylated metabolites (OH-PCBs). In these reactions, a chlorine atom is replaced by a hydroxyl group, or a hydroxyl group is added to an unsubstituted carbon position on one of the biphenyl rings. The formation of these phenolic compounds is the first step in detoxification, preparing the molecule for subsequent conjugation and excretion. cdc.gov

For this compound (PCB 188), specific hydroxylated metabolites have been cataloged in comprehensive reviews of PCB metabolism. nih.gov

| Parent Compound | Identified Hydroxylated Metabolites |

| This compound (PCB 188) | 4-OH-PCB 188 |

| 3'-OH-PCB 188 | |

| Data sourced from a comprehensive review on PCB metabolism. nih.gov |

The formation of these metabolites reduces the lipophilicity of the parent compound. However, these OH-PCBs are not merely intermediates; some can be retained in the body and exhibit biological activity. nih.gov

Excretion and Elimination Pathways of Metabolites in Biological Systems

Following hydroxylation, the resulting OH-PCBs can undergo further biotransformation through conjugation. In this second phase of metabolism, enzymes conjugate the hydroxylated metabolites with endogenous molecules, such as glucuronic acid or sulfate, to form highly water-soluble compounds. cdc.gov This significant increase in polarity facilitates their elimination from the body. nih.gov

The primary route for the excretion of these conjugated metabolites is through the bile into the feces. cdc.gov A smaller proportion may be excreted via the urine. cdc.gov However, the elimination is not always efficient. Certain hydroxylated PCB metabolites have been found to be selectively retained in the blood of mammals, including humans and seals. nih.gov These specific OH-PCBs can bind to transport proteins in the blood, leading to their accumulation at concentrations sometimes comparable to the most persistent parent PCB congeners. nih.gov This retention indicates that while metabolism can lead to detoxification and excretion, it can also produce persistent metabolites that remain in the biological system.

Advanced Analytical Methodologies for 2,2 ,3,4 ,5,6,6 Heptachlorobiphenyl Quantification and Characterization

Comprehensive Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical step in the analysis of PCB 188 is its effective extraction from the sample matrix. researchgate.net The choice of extraction technique depends heavily on the matrix type (e.g., soil, sediment, water, or biological tissue) and the concentration of the analyte. The goal is to isolate the target compound from interfering substances efficiently. cdc.gov

Commonly employed extraction methods include:

Soxhlet Extraction: This is a classical and robust technique recommended by the U.S. Environmental Protection Agency (EPA) for extracting PCBs from solid samples like soil and sediment. nih.gov It involves continuous extraction with an organic solvent or a mixture of solvents, such as hexane (B92381) and acetone, over an extended period (e.g., 16 hours). nih.govepa.gov The process ensures intimate contact between the sample and the solvent, leading to high extraction efficiency. federalregister.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to extract analytes. nih.gov This method significantly reduces extraction time and solvent consumption compared to traditional Soxhlet extraction. The high temperature decreases solvent viscosity and disrupts analyte-matrix interactions, while the high pressure keeps the solvent in a liquid state, enhancing extraction efficiency. nih.gov Solvent systems like hexane-dichloromethane are frequently used for extracting PCBs from various sample types. nih.gov

Ultrasonic Extraction: This method uses ultrasonic waves to create cavitation in the solvent, which disrupts the sample matrix and facilitates the extraction of PCBs. nih.govfederalregister.gov It is a faster alternative to Soxhlet extraction, typically using a solvent mixture like hexane-acetone. nih.gov However, the EPA has proposed removing ultrasonic extraction methods from regulations due to concerns about inconsistent reliability and efficiency. epa.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting and concentrating PCBs from aqueous samples. cdc.gov It involves passing the liquid sample through a solid adsorbent material that retains the PCBs, which are then eluted with a small volume of an organic solvent. researchgate.net

Following extraction, a "cleanup" step is almost always necessary to remove co-extracted interfering compounds such as lipids, sulfur, and other organochlorine compounds. cdc.gov This is commonly achieved using column chromatography with adsorbents like Florisil, silica (B1680970) gel, or activated carbon. cdc.gov

Table 1: Comparison of Extraction Techniques for PCB Analysis

| Technique | Principle | Common Solvents | Applicable Matrices | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. federalregister.gov | Hexane-acetone (1:1), Dichloromethane. nih.gov | Soil, Sediment, Sludge, Tissue. nih.govepa.govfederalregister.gov | High efficiency, Well-established (EPA Method 3540C). federalregister.gov | Time-consuming, High solvent consumption. researchgate.net |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. nih.gov | Hexane-dichloromethane, Hexane-acetone. nih.gov | Soil, Sediment, Tissue, Plants. nih.gov | Fast, Automated, Low solvent use. nih.gov | High initial instrument cost. |

| Ultrasonic Extraction | Use of ultrasonic energy to enhance solvent extraction. federalregister.gov | Hexane-acetone. nih.gov | Soil, Sludge, Waste. federalregister.gov | Rapid. | Potentially lower and less consistent efficiency. epa.gov |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. researchgate.net | Various, depending on sorbent. | Aqueous samples. cdc.gov | Low solvent use, High concentration factor. | Can be affected by sample particulates. |

High-Resolution Chromatographic Separation Techniques

Due to the large number of structurally similar PCB congeners, achieving complete separation is a formidable task that cannot be accomplished with simple chromatographic methods. osti.gov High-resolution techniques are essential to separate PCB 188 from other co-eluting congeners.

Gas chromatography with an electron capture detector (GC-ECD) has historically been the standard method for analyzing PCBs. alphalab.comepa.gov The ECD is highly sensitive to halogenated compounds like PCBs, allowing for low detection limits. researchgate.net The method involves injecting the sample extract into a GC system, where it is vaporized and separated on a long capillary column. epa.gov

However, GC-ECD has significant limitations. The detector's response varies depending on the number and position of chlorine atoms on the biphenyl (B1667301) structure. tue.nl More critically, a single capillary column often fails to separate all 209 congeners, leading to co-elution where two or more congeners exit the column at the same time. osti.gov This can lead to misidentification and inaccurate quantification, as the detector only provides a single signal for all co-eluting compounds. alphalab.com Therefore, while useful for screening, GC-ECD results often require confirmation by a more selective technique. shimadzu.com

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides a significant enhancement in separation power compared to single-dimension GC. gcms.czuwaterloo.ca In GC×GC, the effluent from a primary analytical column is collected in discrete fractions by a modulator and then rapidly re-injected onto a second, shorter column with a different stationary phase. uwaterloo.ca This results in a two-dimensional separation where compounds are differentiated based on their properties on two independent columns.

This enhanced peak capacity is particularly valuable for complex mixtures like PCBs. gcms.czuwaterloo.ca Studies have shown that GC×GC can resolve a much larger number of PCB congeners than single-column GC. For instance, a column set consisting of a non-polar primary column and a more polar secondary column can effectively separate congeners based on their degree of ortho-substitution within each homolog group. nih.gov Research using various column combinations, such as HT-8/BPX-50, has successfully resolved over 190 individual PCB congeners in a single analysis. nih.govresearchgate.net This level of separation is crucial for accurately quantifying specific congeners like PCB 188, separating them from potential interferences.

Table 2: Exemplary GC×GC Column Combinations for PCB Congener Separation

| Primary Column (1D) | Secondary Column (2D) | Key Separation Characteristics | Reported Resolved Congeners | Reference |

|---|---|---|---|---|

| HT-8 | BPX-50 | Good separation based on ortho-substitution. nih.gov | 192 (analytically) | nih.gov |

| DB-XLB | HT-8 | Structured separation, but some inter-homologue co-elutions. | 186 (analytically) | osti.gov |

| RTX-PCB | RTX-17 | Used for determining retention times of all 209 congeners. | 209 (retention times defined) | gcms.cz |

| DB-XLB | BPX-70 | Effective separation of marker and WHO-toxic PCBs. | 198 | researchgate.net |

Advanced Mass Spectrometric Detection and Identification

While high-resolution chromatography provides the necessary separation, mass spectrometry (MS) is the definitive tool for the detection and structural confirmation of PCB 188.

High-resolution mass spectrometry (HRMS) is an analytical technique capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. measurlabs.comresearchgate.net This precision allows for the determination of an analyte's elemental formula. For 2,2',3,4',5,6,6'-Heptachlorobiphenyl (C₁₂H₃Cl₇), the theoretical monoisotopic mass is 391.8054 Da. lgcstandards.com HRMS can measure this mass with high accuracy, allowing it to be distinguished from other molecules that may have the same nominal mass but a different elemental composition. algimed.com

When coupled with high-resolution gas chromatography (HRGC), HRMS is the gold standard for congener-specific PCB analysis, as outlined in methods like EPA 1668. epa.govesslabshop.com This combination provides both the separation needed to isolate individual congeners and the mass accuracy required for their unambiguous identification and quantification at ultra-trace levels. alsglobal.eu

Tandem mass spectrometry, or MS/MS, provides an additional layer of specificity for identifying and confirming the structure of a target analyte. shimadzu.com In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of PCB 188, m/z 391.8) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net The fragmentation pattern—the masses and relative abundances of the product ions—is characteristic of the precursor ion's structure.

This technique is highly selective because it monitors for a specific transition from a precursor ion to a product ion, a process known as Multiple Reaction Monitoring (MRM). shimadzu.com This selectivity is invaluable for analyzing samples from complex matrices, as it effectively eliminates background noise and interferences. shimadzu.comresearchgate.net For heptachlorobiphenyls, characteristic fragmentation involves the sequential loss of chlorine atoms (Cl) or hydrogen chloride (HCl). nih.govresearchgate.net By optimizing the MRM transitions for PCB 188, analysts can achieve highly sensitive and selective quantification, confirming its identity even when chromatographic separation is incomplete.

Quality Assurance and Quality Control (QA/QC) Protocols in Congener-Specific PCB Analysis

Rigorous Quality Assurance and Quality Control (QA/QC) protocols are fundamental to generating reliable and defensible data in the congener-specific analysis of polychlorinated biphenyls (PCBs) like this compound. These protocols are designed to monitor and evaluate every stage of the analytical process, from sample collection to final data reporting. cdc.govepa.gov

Key QA/QC measures include:

Method Blanks : A method blank is an analyte-free matrix (such as purified sand or deionized water) that is processed through the entire analytical procedure in the same manner as the actual samples. freshdesk.comvirginia.gov Its purpose is to assess for potential contamination introduced during sample preparation and analysis. virginia.gov The detection of the target analyte in the method blank above a certain threshold may indicate a contamination issue that needs to be addressed. freshdesk.comvirginia.gov

Laboratory Control Samples (LCS) : An LCS, or laboratory fortified blank, is a clean matrix spiked with a known concentration of the analyte(s) of interest. torrentlab.com It is processed alongside the samples to monitor the accuracy and precision of the analytical method. The recovery of the analyte from the LCS is measured against established acceptance criteria to demonstrate that the laboratory's processes are in control. torrentlab.com

Matrix Spikes/Matrix Spike Duplicates (MS/MSD) : These are prepared by adding a known quantity of the target analyte to a separate aliquot of a field sample. virginia.gov Analyzing the MS/MSD helps to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision. virginia.gov

Surrogate Standards : Surrogates are compounds that are chemically similar to the target analytes but not expected to be present in the original sample. epa.gov For PCB analysis, compounds like decachlorobiphenyl (B1669993) or tetrachloro-m-xylene (B46432) are often used. epa.govperlan.com.pl They are added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation and analysis for each individual sample. epa.gov Surrogate recovery is a key indicator of method performance on a per-sample basis. researchgate.net

Interlaboratory Comparison Studies : Also known as proficiency testing, these studies involve multiple laboratories analyzing the same homogenous and stable sample. researchgate.neteuropa.eu The results are compared to an assigned value to assess the analytical competence of each laboratory and the comparability of data among different facilities. compalab.orgdiva-portal.org Consistent and successful participation in these studies provides confidence in a laboratory's analytical capabilities. europa.eunih.gov

| QA/QC Protocol | Purpose | Typical Frequency | Typical Acceptance Criteria |

|---|---|---|---|

| Method Blank | Assess laboratory contamination | One per preparation batch (e.g., 20 samples) virginia.gov | Below the reporting limit or <10% of the lowest sample concentration freshdesk.com |

| Laboratory Control Sample (LCS) | Monitor method accuracy and precision | One per preparation batch torrentlab.com | Recovery within 50-150% of the true value epa.gov |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Evaluate matrix effects on accuracy and precision | One set per preparation batch or per matrix type | Recovery within 50-150%; Relative Percent Difference (RPD) ≤35% epa.gov |

| Surrogate Standards | Monitor extraction efficiency for each sample | Added to every sample | Recovery within laboratory-defined limits (e.g., 30-150%) epa.gov |

| Interlaboratory Comparison | Assess laboratory performance and data comparability | Periodically (e.g., annually) | Results within acceptable range of the consensus value (e.g., z-score |z| ≤ 2) compalab.org |

Development and Application of Certified Reference Materials and Calibration Standards

The accuracy of analytical measurements for this compound is critically dependent on the use of high-quality calibration standards and Certified Reference Materials (CRMs). perlan.com.plsigmaaldrich.com These materials form the basis for instrument calibration, method validation, and ensuring the traceability of measurement results. sigmaaldrich.com

Calibration Standards are solutions containing a precisely known concentration of the analyte. perlan.com.pl For the quantification of PCB 187, a series of calibration standards are prepared by diluting a high-purity stock solution. epa.gov These standards are used to generate a calibration curve, which plots the instrument response against the concentration of the analyte. perlan.com.pl The concentration of PCB 187 in an unknown sample is then determined by comparing its instrument response to this curve. The preparation of these standards must be meticulous, as their accuracy directly impacts the final reported data. perlan.com.pl Many laboratories now use automated systems to prepare calibration standards to minimize human error and improve reproducibility. perlan.com.pl

Certified Reference Materials (CRMs) are highly characterized, homogeneous, and stable materials with a certified property value, such as the concentration of PCB 187. sigmaaldrich.combrammerstandard.com They are typically produced by national metrology institutes or accredited reference material producers. sigmaaldrich.com CRMs are available in various matrices relevant to environmental analysis, such as sediment, soil, fish tissue, and transformer oil. The development of a CRM is a rigorous process involving:

Homogeneity testing to ensure that the analyte is uniformly distributed throughout the material. researchgate.netbrammerstandard.com

Stability testing to confirm that the analyte concentration remains unchanged over time under specified storage conditions. researchgate.net

Characterization through an interlaboratory comparison study involving a network of competent laboratories using validated, high-accuracy methods like IDMS. researchgate.neteuropa.eu

In the laboratory, CRMs are used for method validation, to verify the accuracy of the analytical procedure, and for ongoing quality control to monitor the long-term performance of the method. brammerstandard.com

| Reference Material ID | Matrix | Description | Issuing Body (Example) |

|---|---|---|---|

| SRM 1941b | Marine Sediment | Organics in Marine Sediment with certified values for multiple PCB congeners. | NIST |

| SRM 1947 | Fish Tissue | Lake Michigan Fish Tissue with certified values for various pollutants including PCBs. | NIST |

| ERM-CC538 | Transformer Oil | Polychlorinated Biphenyls in transformer oil. | JRC |

| SRM 2262 | Human Serum | Aroclor 1254 in Human Serum. | NIST |

This table provides examples of available PCB CRMs to illustrate the types of materials used for quality assurance. Specific CRMs certified for this compound may be available from various international standards bodies.

Ecological Monitoring and Assessment Frameworks for 2,2 ,3,4 ,5,6,6 Heptachlorobiphenyl

Design and Implementation of Environmental Monitoring Programs for PCB Congeners

Effective environmental monitoring programs for PCB congeners are designed to provide precise and defensible data on their concentrations in various environmental compartments. The design of these programs has fundamentally shifted from analyzing PCBs as commercial mixtures (e.g., Aroclors) to congener-specific quantification. ca.gov This is because the environmental fate, transport, and toxicity of the 209 distinct PCB congeners can vary significantly. epa.gov Weathering, degradation, and metabolic processes alter the composition of PCB mixtures in the environment, making the original Aroclor pattern unrecognizable and difficult to quantify accurately. ca.gov

Key components of a modern PCB congener monitoring program include:

Congener-Specific Analysis: The cornerstone of current monitoring is the use of analytical methods that can separate and quantify individual congeners. The U.S. Environmental Protection Agency (EPA) Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method capable of determining all 209 PCB congeners in matrices such as water, soil, sediment, and biological tissue. cdc.govesslabshop.com This level of detail is essential for understanding the true nature of the contamination.

Selection of Environmental Media: Monitoring programs typically target multiple environmental compartments to build a comprehensive picture of congener distribution. This includes:

Water: Assessing dissolved-phase and particle-bound congeners to understand transport and potential exposure to aquatic life.

Sediment: Acting as a long-term sink, sediments can reveal historical contamination patterns and serve as an ongoing source of PCBs to the water column and benthic organisms.

Biota: Analyzing fish tissue and other organisms is crucial for evaluating bioaccumulation and biomagnification through the food web. epa.gov

Phased Approach: Many regulatory bodies, such as the U.S. EPA Region 9 Biological Technical Assistance Group (BTAG), have advocated for a phased approach to congener-specific analysis in ecological risk assessments to manage costs while ensuring data quality. oup.com This may involve initial screening followed by comprehensive 209-congener analysis at sites with confirmed contamination.

Quality Assurance and Control: Rigorous quality assurance protocols are vital due to the complexity of congener analysis. This includes the use of labeled internal standards, certified reference materials, and participation in inter-laboratory comparison studies to ensure data comparability and accuracy. epa.gov

Monitoring programs are designed to track the movement of PCBs, identify contamination sources, and assess the effectiveness of remediation measures. cdc.gov While certain congeners are often prioritized due to their abundance or toxicity (e.g., the "dioxin-like" PCBs or the seven indicator PCBs), a full 209-congener analysis provides the most complete dataset, ensuring that congeners like 2,2',3,4',5,6,6'-Heptachlorobiphenyl are not overlooked.

| Congener (IUPAC No.) | Chemical Name | Homologue Group | Common Rationale for Inclusion |

|---|---|---|---|

| PCB 77 | 3,3',4,4'-Tetrachlorobiphenyl | Tetrachloro | Dioxin-like toxicity (WHO-12) |

| PCB 118 | 2,3',4,4',5-Pentachlorobiphenyl | Pentachloro | Dioxin-like toxicity (WHO-12), abundant |

| PCB 126 | 3,3',4,4',5-Pentachlorobiphenyl | Pentachloro | Most potent dioxin-like PCB (WHO-12) |

| PCB 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | Hexachloro | Abundant, persistent, indicator PCB |

| PCB 180 | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | Heptachloro | Abundant, persistent, indicator PCB |

| PCB 188 | This compound | Heptachloro | Included in full 209-congener scan for complete characterization |

Application of Congener-Specific Data in Environmental Assessment Studies

The use of congener-specific data has fundamentally improved the accuracy and utility of environmental assessment studies for PCBs. Relying on data for individual congeners like this compound, rather than on outdated Aroclor profiles, allows for a more scientifically robust evaluation of ecological risk. nih.gov

Key applications include:

Source Apportionment and Forensics: Each source of PCB contamination, such as different Aroclor mixtures or industrial processes, has a unique congener "fingerprint." cdc.gov By analyzing the specific congener patterns in environmental samples, it is possible to trace contamination back to its source(s). This is invaluable in legal and regulatory contexts for identifying responsible parties.

Understanding Environmental Fate and Transport: Different congeners have varying physical and chemical properties, which dictate their behavior in the environment. For example, lower-chlorinated congeners tend to be more volatile, while higher-chlorinated congeners are more resistant to degradation and tend to bioaccumulate. epa.gov Congener-specific data allows scientists to model and predict how PCB mixtures will change over time and move through ecosystems.

Evaluating Bioaccumulation and Trophic Transfer: By measuring the concentrations of individual congeners at different levels of the food web, researchers can calculate congener-specific biomagnification factors. This reveals which congeners are of greatest concern for top predators and for human exposure through consumption of contaminated fish. ca.gov

Emerging Research Areas and Future Perspectives on 2,2 ,3,4 ,5,6,6 Heptachlorobiphenyl

Integrated Approaches for Comprehensive Environmental Contaminant Characterization

The accurate characterization of 2,2',3,4',5,6,6'-Heptachlorobiphenyl in environmental matrices is fundamental to assessing its risk and guiding remediation efforts. Emerging research emphasizes a move away from single-method analyses toward integrated approaches that provide a more complete picture of contamination.

A key development is the use of integrated forensic approaches to identify sources of PCB contamination in complex environments like sediments. clu-in.org This strategy combines rapid, cost-effective screening technologies for broad spatial coverage with advanced chemical fingerprinting (ACF) on a select number of samples. clu-in.org The initial screening helps delineate contaminant heterogeneity and identify hotspots, while detailed congener-specific analysis, such as that provided by ACF, can help pinpoint the origin of the contamination. clu-in.org

Another area of advancement involves the combined use of passive sampling devices and biomonitoring. Passive samplers, such as those using low-density polyethylene (B3416737) (LDPE), can be deployed in the water column to determine the equilibrium concentrations of PCBs, providing a reproducible benchmark for management decisions. nih.gov This data can be correlated with bioaccumulation studies, which often use organisms like freshwater mussels that accumulate contaminants over time. nih.govnih.gov By using these methods in tandem, researchers can better understand the bioavailability of this compound—the fraction of the contaminant that is available for uptake by organisms—which is a critical factor in assessing its entry into the food web. nih.gov

Furthermore, advanced analytical techniques are being refined for challenging matrices. For instance, studies on waste-printed circuit boards, a potential source of non-legacy PCBs, have evaluated various sample pre-treatments and analytical methods (e.g., microwave-assisted multi-acid digestion followed by ICP-OES analysis) to improve the accuracy and precision of characterization. researchgate.net These integrated and refined methodologies are crucial for building a comprehensive understanding of the distribution and behavior of this compound in the environment.

Research into Novel Bioremediation and Remediation Strategies

Traditional remediation methods for PCB-contaminated sites, such as excavation and landfilling or incineration, can be costly and destructive to ecosystems. nih.govfrontiersin.org Consequently, significant research is being directed toward developing innovative and less invasive in-situ strategies for compounds like this compound.

One promising nature-based technology involves the use of activated carbon. Patented technologies like SediMite®, which delivers activated carbon pellets into sediments, work by strongly binding hydrophobic contaminants like PCBs. nih.gov This process does not destroy the PCBs but significantly reduces their bioavailability, limiting their uptake into the food chain and thereby reducing the associated risks. nih.gov Another novel in-situ approach is the Sorbent Polymer Extraction and Remediation from Sediments (SPEARS) system. serdp-estcp.mil This technology uses rigid polymer spikes containing ethanol (B145695), which greatly increases the polymer's affinity for PCBs, effectively acting as a sponge to draw the contaminants out of the sediment. serdp-estcp.mil

Bioremediation, which uses microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective strategy. researchgate.netmdpi.com Research has shown that microbial consortia can be more effective than individual strains. researchgate.net For highly chlorinated PCBs like heptachlorobiphenyls, which are difficult for microorganisms to utilize directly, co-metabolic approaches are being explored. nih.gov For example, the addition of a co-metabolic carbon source like methanol (B129727) has been shown to significantly stimulate the degradation of a similar heptachlorobiphenyl (PCB 180) by a microbial consortium. nih.gov Other novel strategies focus on overcoming the limitations of bioremediation, such as the reduced metabolic activity of microbes in contaminated environments. One such approach involves using "resuscitation promoting factors" (Rpf) to reactivate dormant bacteria and enhance their degradation capabilities, offering a new avenue for large-scale in-situ bioremediation. researchgate.netnih.gov

Chemical remediation techniques are also advancing. The use of nanoscale zero-valent iron (nZVI) particles has shown potential for the reductive dehalogenation of PCBs. frontiersin.org The large surface area of these nanoparticles increases their reactivity, allowing for faster contaminant degradation. frontiersin.org

Table 1: Selected Novel Remediation Strategies for Polychlorinated Biphenyls

| Strategy | Principle | Key Research Finding/Application | Reference |

|---|---|---|---|

| Activated Carbon Amendment (e.g., SediMite®) | In-situ sequestration of PCBs to reduce bioavailability. | Reduces PCB uptake in fish by strongly binding the contaminants in sediment, limiting entry into the food web. | nih.gov |

| Sorbent Polymer Extraction (SPEARS) | Passive absorption of PCBs from sediment into ethanol-filled polymer spikes. | The ethanol interior increases the polymer's affinity for PCBs by up to 2,500%, acting as a 'PCB sponge'. | serdp-estcp.mil |

| Enhanced Bioremediation (Co-metabolism) | Stimulating microbial degradation by providing an additional carbon source. | Methanol addition significantly enhanced the degradation of a heptachlorobiphenyl congener by a microbial consortium. | nih.gov |

| Enhanced Bioremediation (Resuscitation Promoting Factors) | Reactivating dormant beneficial microorganisms in contaminated soil. | Rpf and resuscitated strains serve as effective additives and bio-inoculants for enhanced PCB bioremediation. | nih.gov |

| Nanoscale Zero-Valent Iron (nZVI) | Chemical reductive dehalogenation of PCBs. | nZVI's high surface area and catalytic properties lead to high-speed contaminant degradation. | frontiersin.org |

Development of Advanced Computational Models for Environmental Fate and Transport Prediction

Predicting how this compound moves and persists in the environment is crucial for risk assessment. Advanced computational models, often called environmental fate models (EFMs), are essential tools for this purpose. uninsubria.itresearchgate.net These models integrate data on a chemical's properties, emission sources, and environmental characteristics to simulate its distribution across various compartments like air, water, soil, and biota. researchgate.netepa.gov

Early models often treated the environment as a single, uniform system. However, current research focuses on developing spatially and temporally resolved models that can capture variations in the environment. uninsubria.it One approach is the full integration of fate models with Geographic Information Systems (GIS), allowing for the use of site-specific data on soil properties, land use, and climate to generate more accurate, localized predictions. uninsubria.it

Furthermore, models are becoming more complex by incorporating additional environmental compartments and processes. For example, some models now explicitly include vegetation (roots, stems, and leaves), which can play a significant role in the interception and accumulation of airborne PCBs. uninsubria.it There is also a trend toward coupling different types of models to leverage their respective strengths. A multimedia fate model might be linked with a high-resolution atmospheric transport model to better simulate the long-range movement of PCBs or with a hydrological model to improve predictions of contaminant behavior in a river basin. uninsubria.it

The ultimate goal of these advanced models is to provide a quantitative and mechanistic framework for understanding the entire lifecycle of contaminants like this compound, from their release to their eventual degradation or sequestration. researchgate.net This predictive power is vital for assessing the long-term impacts of contamination and evaluating the potential effectiveness of different management strategies. researchgate.net

Structure-Activity Relationship Studies for Environmental Persistence and Bioaccumulation Potential

The environmental behavior of a PCB congener is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies aim to understand and predict how a chemical's properties and behavior, such as its persistence and tendency to bioaccumulate, are determined by its structural features.

For PCBs, a key structural determinant is the number and position of chlorine atoms on the biphenyl (B1667301) rings. unep.org The high degree of chlorination in this compound (seven chlorine atoms) is directly related to its high chemical stability and resistance to degradation, contributing to its long half-life in the environment. unep.orgepa.gov

A critical physicochemical property governed by structure is lipophilicity, or the tendency of a chemical to dissolve in fats and oils rather than water. This property is quantified by the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). clu-in.org A high log Kow value indicates high lipophilicity. This compound has a high computed log Kow, which is predictive of its strong tendency to adsorb to soils and sediments and to bioaccumulate in the fatty tissues of living organisms. ewg.orgnih.govclu-in.orgepa.gov This bioaccumulation leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. nih.govunep.org

Modern SAR studies often involve developing quantitative structure-activity relationship (QSAR) models. These computational models use data from a range of known chemicals to create statistical relationships between molecular descriptors (such as log Kow, molecular weight, and electronic properties) and a specific activity or property (like bioaccumulation factor or degradation rate). These models can then be used to predict the behavior of other chemicals, including those for which limited experimental data exists.

Table 2: Physicochemical Properties of this compound (PCB 188)

| Property | Value | Significance for Environmental Fate | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₃Cl₇ | Defines the basic composition of the molecule. | nih.gov |

| Molecular Weight | 395.3 g/mol | A fundamental physical property influencing transport. | nih.gov |

| logKow (Octanol-Water Partition Coefficient) | 7.1 - 7.43 | High value indicates strong lipophilicity, leading to high potential for bioaccumulation in fatty tissues and adsorption to organic matter in soil/sediment. | nih.govepa.gov |

| log(BCF) (Bioconcentration Factor) | 5.65 | High predicted BCF suggests a high likelihood of accumulating in aquatic organisms from the surrounding water. | epa.gov |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting 2,2',3,4',5,6,6'-Heptachlorobiphenyl in environmental samples?

- Methodological Answer : High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting PCB-188 due to its ability to resolve co-eluting isomers. Use a DB-5MS capillary column (60 m × 0.25 mm × 0.25 µm) with electron ionization (EI) at 70 eV. Quantify using isotope dilution with -labeled internal standards to correct for matrix effects . For aqueous samples, employ EPA Method 525.2, which includes solid-phase extraction (SPE) with C18 cartridges and a detection limit of 235 pg/L .

Q. How can researchers ensure accurate quantification of PCB-188 in complex matrices like soil or sediment?

- Methodological Answer : Optimize sample cleanup using multilayer silica gel columns (e.g., 10% AgNO₃-impregnated silica) to remove lipids and interfering chlorinated compounds. Validate recovery rates (target: 60–120%) using certified reference materials (CRMs) such as NIST SRM 1944 (New York/New Jersey Waterway Sediment). For lipid-rich samples, include a sulfuric acid digestion step to eliminate organic interferences .

Q. What physicochemical properties of PCB-188 are critical for environmental fate modeling?

- Methodological Answer : Key parameters include:

- Log : ~7.2 (indicative of high bioaccumulation potential).

- Vapor pressure : 1.3 × 10 mmHg at 25°C (low volatility).

- Water solubility : <0.01 µg/L (hydrophobic behavior).

These values are essential for predicting PCB-188’s partitioning in air-water-soil systems using models like EPI Suite or CoZMo-POP .

Advanced Research Questions

Q. How can co-elution challenges with structurally similar PCBs (e.g., PCB-187, PCB-188) be resolved during GC-MS analysis?

- Methodological Answer : Employ tandem mass spectrometry (GC-MS/MS) with MRM transitions (e.g., m/z 395 → 360 for PCB-188) to enhance specificity. Alternatively, use orthogonal chromatography (e.g., LC-MS with a biphenyl column) to separate isomers. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What experimental design strategies are recommended for studying PCB-188’s interaction with antibiotic resistance genes in soil ecosystems?

- Methodological Answer : Conduct microcosm experiments with soil spiked at environmentally relevant concentrations (0.1–10 ng/g). Monitor gene expression via qPCR for resistance markers (e.g., , ) and correlate with PCB-188 degradation products (e.g., hydroxylated metabolites) using LC-QTOF-MS. Include negative controls with autoclaved soil to distinguish biotic/abiotic processes .

Q. How can contradictions in bioaccumulation data for PCB-188 across species be addressed?

- Methodological Answer : Perform species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. For fish, integrate hepatic enzyme activity (e.g., CYP1A induction rates) and lipid content. For mammals, adjust for biliary excretion efficiency. Validate models using field data from top predators (e.g., cetaceans, raptors) .

Q. What advanced extraction techniques improve recovery of PCB-188 from low-concentration aqueous samples?

- Methodological Answer : Use magnetic nanoparticle-based SPE with FeO-grafted multiwalled carbon nanotubes (MWCNTs) functionalized with poly dimethyl diallyl ammonium chloride (PDDA). This method achieves >90% recovery at 1 pg/L levels, outperforming traditional C18-NH cartridges. Elute with 5 mL hexane:acetone (9:1 v/v) and concentrate under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.